molecular formula C19H26O3 B12354106 11-Ketotestosterone-[16,16,17-d3]

11-Ketotestosterone-[16,16,17-d3]

Cat. No.: B12354106
M. Wt: 305.4 g/mol
InChI Key: WTPMRQZHJLJSBO-GFWWJJFOSA-N
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Description

11-Ketotestosterone-[16,16,17-d3] (D3-11KT) is a deuterium-labeled analog of the endogenous steroid 11-ketotestosterone (11KT), a potent androgen receptor agonist implicated in castration-resistant prostate cancer (CRPC) progression . The parent compound, 11KT, is derived from adrenal precursors like 11β-hydroxyandrostenedione and exhibits androgenic activity comparable to dihydrotestosterone (DHT) . The deuterated form replaces three hydrogen atoms with deuterium at positions 16, 16, and 17, resulting in a molecular formula of C₁₉H₂₃D₃O₃ and a molecular weight of 305.40 g/mol . This isotopic labeling enables its use as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) to quantify 11KT in biological matrices, minimizing ion suppression and matrix effects . D3-11KT is commercially available from suppliers such as IsoSciences and Cayman Chemical, with purity ≥98% .

Properties

Molecular Formula

C19H26O3

Molecular Weight

305.4 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3/t13-,14-,16-,17+,18-,19-/m0/s1/i6D2,16D

InChI Key

WTPMRQZHJLJSBO-GFWWJJFOSA-N

Isomeric SMILES

[2H][C@]1([C@]2(CC(=O)[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Ketotestosterone-[16,16,17-d3] involves the incorporation of deuterium atoms at the 16 and 17 positions of 11-Ketotestosterone. This can be achieved through a series of chemical reactions starting from 11β-hydroxyandrostenedione or 11-ketoandrostenedione (adrenosterone). The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of 11-Ketotestosterone-[16,16,17-d3] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

11-Ketotestosterone-[16,16,17-d3] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

11-Ketotestosterone-[16,16,17-d3] exerts its effects by binding to androgen receptors with high affinity and potency, similar to testosterone. It activates the androgen receptor signaling pathway, leading to the regulation of gene expression involved in various physiological processes. The compound is also involved in the biosynthesis of other androgens and the regulation of glucocorticoid activity .

Comparison with Similar Compounds

Comparison with Similar Deuterated Steroids

Structural and Functional Differences

Deuterated steroids are critical for precise quantification in steroidomics. Below is a comparative analysis of D3-11KT with structurally related deuterated analogs:

Compound Name Molecular Formula Deuterium Positions Parent Compound Key Applications Source(s)
11-Ketotestosterone-[16,16,17-d3] C₁₉H₂₃D₃O₃ 16, 16, 17 11-Ketotestosterone CRPC research, LC-MS/MS internal standard IsoSciences
Testosterone-[16,16,17-d3] C₁₉H₂₅D₃O₂ 16, 16, 17 Testosterone Sports doping tests, endocrine studies Cerilliant
Dihydrotestosterone-[16,16,17-d3] C₁₉H₂₇D₃O₂ 16, 16, 17 Dihydrotestosterone Androgen metabolism assays Sigma-Aldrich
Cortisol-[9,11,12,12-d4] C₂₁H₂₆D₄O₅ 9, 11, 12, 12 Cortisol Stress hormone profiling Biocrates

Key Observations:

  • Positional Specificity : Deuterium at positions 16,16,17 is conserved in testosterone and DHT analogs, ensuring minimal interference with ionization and fragmentation patterns in MS .
  • Metabolic Stability : D3-11KT and its parent compound exhibit slower metabolic clearance compared to testosterone and DHT, prolonging their activity in CRPC cells .
  • Analytical Utility : Unlike cortisol-d4, which is used in stress-related assays, D3-11KT is specialized for androgen receptor studies and cancer research .

Analytical Performance in LC-MS/MS

D3-11KT demonstrates superior performance in steroid profiling due to:

  • High Sensitivity : Detection limits as low as 0.1 ng/mL in human plasma .
  • Minimal Cross-Reactivity: Distinct retention times and mass shifts (e.g., m/z 305.40 vs. 302.41 for unlabeled 11KT) reduce overlap with endogenous steroids .
  • Robustness in Complex Matrices : Validated in adrenal vein sampling and CRPC cell line studies .

In contrast, testosterone-d3 and DHT-d3 are optimized for quantifying their parent compounds in serum and urine, with applications in doping control .

Research Findings and Clinical Relevance

Role in Prostate Cancer

  • Androgenic Potency : 11KT and D3-11KT activate the androgen receptor (AR) with efficacy comparable to DHT, driving proliferation in LNCaP and VCaP prostate cancer cells .
  • Metabolic Resistance : 11KT is metabolized 3× slower than DHT in CRPC models, suggesting its deuterated form is critical for tracking persistent androgen signaling .

Limitations and Challenges

  • Matrix Effects : Co-eluting lipids in serum can interfere with D3-11KT quantification, necessitating rigorous sample cleanup .
  • Synthesis Costs : Deuterated steroids like D3-11KT are expensive (~$1,000/mg), limiting high-throughput studies .

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